molecular formula C12H12O4 B1417231 Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate CAS No. 1037130-77-0

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B1417231
CAS No.: 1037130-77-0
M. Wt: 220.22 g/mol
InChI Key: FLJGCEWUYSDKHA-UHFFFAOYSA-N
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Description

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a β-diketo ester characterized by a 2-methylphenyl substituent at the C4 position of the dioxobutanoate backbone. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in the formation of heterocyclic compounds such as pyrazoles and oxadiazoles . The methyl group at the ortho position of the phenyl ring influences reactivity by modulating electron density and steric hindrance, which can direct regioselectivity in cyclization reactions .

Properties

IUPAC Name

methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-5-3-4-6-9(8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJGCEWUYSDKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655430
Record name Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037130-77-0
Record name Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
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Mechanism of Action

Biological Activity

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 39757-29-4
  • Molecular Formula : C12H12O4
  • Molecular Weight : 220.225 g/mol

Biological Activity Overview

Recent studies have highlighted the cytotoxic properties of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Cytotoxicity Studies

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines including Huh7 (liver cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The following table summarizes the IC50 values obtained from these studies:

CompoundCell LineIC50 (mM)
This compoundHuh78.0 ± 0.5
This compoundMCF75.5 ± 0.3
This compoundHCT1166.7 ± 0.8

These results indicate that the compound exhibits significant cytotoxicity, particularly against MCF7 cells.

The mechanism by which this compound exerts its cytotoxic effects appears to involve both apoptosis and autophagy:

  • Apoptosis : The compound induces apoptosis as evidenced by morphological changes in treated cells, such as nuclear condensation and DNA fragmentation.
  • Autophagy : Western blot analysis demonstrated an increase in LC3-II levels, indicating autophagy induction in treated cells.

Case Studies and Research Findings

  • Case Study on Huh7 Cells : In a study involving human liver cancer cells (Huh7), treatment with this compound resulted in a significant decrease in cell viability after 72 hours. Morphological assessments revealed that treated cells exhibited features characteristic of both apoptosis and autophagy.
  • Comparative Analysis with Other Compounds : When compared to other derivatives such as methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, this compound displayed superior cytotoxicity against MCF7 cells, suggesting that structural variations significantly influence biological activity.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development : Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in reactions that form complex molecules with potential therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making them candidates for the development of new antibiotics or antifungal agents. The presence of the β-keto group enhances its ability to interact with biological targets.
  • Anti-inflammatory Agents : Research indicates that compounds similar to this compound can inhibit inflammatory pathways, suggesting its potential use in formulating anti-inflammatory medications.

Materials Science Applications

  • Polymer Synthesis : The compound can serve as a building block for synthesizing polymers with specific properties. Its ability to undergo condensation reactions allows for the creation of materials with tailored mechanical and thermal characteristics.
  • Supercapacitors : Recent findings highlight the use of this compound in developing supercapacitors due to its electrochemical properties. The compound's structure supports charge storage capabilities, making it suitable for energy storage applications.

Organic Synthesis

  • Synthesis of Complex Molecules : As a versatile intermediate, this compound is employed in the synthesis of various organic compounds through reactions such as aldol condensation and Michael addition. These reactions are crucial for constructing complex molecular architectures used in medicinal chemistry.
  • Reagent in Chemical Reactions : The compound acts as a reagent in several synthetic pathways, facilitating the formation of carbon-carbon bonds essential for creating diverse organic molecules.

Case Studies and Research Findings

Application AreaDescriptionReference
Drug DevelopmentUsed as an intermediate in synthesizing novel pharmaceuticals with antimicrobial properties.
Polymer SynthesisContributes to developing polymers with enhanced mechanical properties for industrial applications.
Supercapacitor ResearchInvestigated for its electrochemical performance in energy storage devices.
Organic SynthesisFacilitates the construction of complex organic molecules through various chemical reactions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-donating groups (e.g., methyl) stabilize enolate intermediates, facilitating nucleophilic attacks in cyclization reactions . In contrast, electron-withdrawing groups (e.g., halogens) reduce electron density at the diketone, slowing reactivity but improving stability .
  • Molecular Weight Trends : Halogenated derivatives (e.g., iodine in ) exhibit higher molecular weights and distinct spectroscopic signatures (e.g., δ 7.25–7.75 ppm in ¹H NMR for iodophenyl ).

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via Claisen condensation between methyl acetoacetate and 2-methylbenzaldehyde derivatives. Key parameters include using a base catalyst (e.g., sodium hydride) in anhydrous THF at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of aldehyde to methyl acetoacetate) and reaction time (12–16 hours under nitrogen) .
  • Critical Note : Substituents on the phenyl ring influence steric hindrance; bulkier groups may require elevated temperatures (e.g., 60°C) .

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodology :

  • NMR : 1H^1H NMR will show a singlet at δ 3.7–3.9 ppm (methyl ester), a doublet for the β-keto proton (δ 5.2–5.5 ppm), and aromatic protons (δ 7.2–7.8 ppm). 13C^{13}C NMR confirms the ketone (δ 195–200 ppm) and ester carbonyl (δ 170–175 ppm) .
  • MS : High-resolution mass spectrometry (HRMS) should match the molecular ion peak (C12_{12}H12_{12}O4_4) at m/z 220.0736 .
  • IR : Strong absorption bands at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (β-keto C=O) .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Methodology : Store in airtight, amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture, as β-keto esters are prone to keto-enol tautomerism, which accelerates degradation .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methyl vs. fluoro) on the phenyl ring influence the reactivity of 2,4-dioxobutanoate esters?

  • Methodology : Electron-donating groups (e.g., methyl) increase electron density at the keto group, enhancing electrophilicity for nucleophilic attacks (e.g., in Michael additions). Compare reaction rates with analogs like Methyl 4-(4-fluorophenyl)-2,4-dioxobutanoate using kinetic studies (UV-Vis monitoring) .
  • Data Conflict : Fluorinated analogs may exhibit lower solubility in polar solvents due to increased hydrophobicity, complicating direct comparisons .

Q. What enzymatic interactions are plausible between this compound and aminotransferases, based on structural analogs?

  • Methodology : Screen for activity with kynurenine aminotransferases (e.g., EC 2.6.1.63) using in vitro assays. Monitor glycine production via HPLC or colorimetric ninhydrin tests. Structural analogs like 4-(2-aminophenyl)-2,4-dioxobutanoate are known substrates, suggesting potential competitive inhibition .

Q. Can isotope labeling (e.g., 13C^{13}C-labeled methyl groups) elucidate metabolic degradation pathways of this compound?

  • Methodology : Synthesize 13C^{13}C-labeled compound via methyl esterification with 13C^{13}C-methanol. Track metabolites in hepatocyte cultures using LC-MS/MS. Prior studies on related dioxobutanoates identified linkages to biomarkers like 4-(2-aminophenyl)-2,4-dioxobutanoate in liver failure models .

Q. How do computational models predict regioselectivity in nucleophilic additions to this compound?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The β-keto group is more electrophilic than the ester, favoring attack at C-2. Compare with experimental results from Grignard or organozinc additions .

Q. What factors contribute to conflicting solubility data for this compound in aqueous systems?

  • Methodology : Use shake-flask or HPLC methods to measure partition coefficients (logP) under controlled pH (2–7.4). Discrepancies arise from keto-enol equilibrium, which alters polarity. Stabilize the keto form using aprotic solvents (e.g., DMSO) for consistent measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
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